Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride

Description

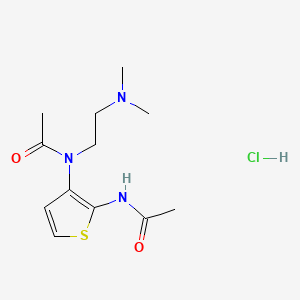

This compound is a tertiary acetamide derivative featuring a thienyl ring substituted with an acetylamino group and a dimethylaminoethyl moiety. Its monohydrochloride salt form (CAS: 122777-82-6) enhances solubility and stability, making it suitable for pharmacological research . The molecular formula is C₁₃H₂₀ClN₃O₂S, with an InChIKey of QNDRHERDCRTMHS-UHFFFAOYSA-N .

Properties

CAS No. |

122777-82-6 |

|---|---|

Molecular Formula |

C12H20ClN3O2S |

Molecular Weight |

305.83 g/mol |

IUPAC Name |

N-[3-[acetyl-[2-(dimethylamino)ethyl]amino]thiophen-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C12H19N3O2S.ClH/c1-9(16)13-12-11(5-8-18-12)15(10(2)17)7-6-14(3)4;/h5,8H,6-7H2,1-4H3,(H,13,16);1H |

InChI Key |

QNDRHERDCRTMHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2-Amino-3-thiophenecarboxylic acid derivatives or 2-(acetylamino)-3-thienyl amines serve as the core heterocyclic scaffold.

- Dimethylaminoethyl chloride or bromide is used to introduce the dimethylaminoethyl substituent via nucleophilic substitution.

- Acetylation reagents such as acetic anhydride or acetyl chloride are employed to install the acetylamino group on the thiophene ring nitrogen.

Stepwise Synthesis

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation of 2-amino-3-thienyl intermediate | Acetic anhydride or acetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25°C | Protects amino group as acetylamino |

| 2 | Alkylation with 2-(dimethylamino)ethyl halide | 2-(dimethylamino)ethyl chloride/bromide, base (e.g., triethylamine), solvent (e.g., acetonitrile), reflux or room temp | Nucleophilic substitution on amide nitrogen |

| 3 | Formation of hydrochloride salt | HCl gas or HCl in solvent (e.g., ethanol), room temp | Improves compound stability and crystallinity |

| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol/ether), chromatography if needed | Ensures high purity and yield |

Alternative Synthetic Routes

- Some literature suggests starting from N-(2-nitro-3-thienyl)acetamide derivatives, followed by reduction of the nitro group to amino, then alkylation and acetylation steps.

- Use of lithium aluminum hydride or other reducing agents to convert intermediates to amines before final functionalization.

- Multi-step synthesis involving protection/deprotection strategies to control regioselectivity on the thiophene ring.

Reaction Conditions and Optimization

- Temperature: Most acetylation and alkylation reactions are conducted between 0°C and reflux temperatures (up to ~80°C) to balance reaction rate and selectivity.

- Solvents: Polar aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are preferred for alkylation steps; acetylation often uses dichloromethane or pyridine as solvent/base.

- Catalysts and Bases: Pyridine or triethylamine serve as bases to neutralize acids formed during acetylation and alkylation.

- Purification: Crystallization from ethanol or ethyl acetate is common; chromatographic techniques may be employed for complex mixtures.

Research Findings and Yields

| Step | Typical Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Acetylation | 85–95 | >98 | High selectivity for amino group acetylation |

| Alkylation | 70–90 | >95 | Dependent on halide leaving group and base |

| Salt formation | Quantitative | >99 | Salt formation is straightforward and high yielding |

| Overall yield | 60–75 | >98 | Multi-step synthesis with purification |

- Literature reports indicate that controlling reaction stoichiometry and temperature is critical to minimize side reactions such as over-alkylation or ring substitution.

- Use of hydrochloride salt form enhances compound stability for storage and handling.

Comparative Analysis with Related Compounds

| Feature | Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride | Related Nitro-Substituted Acetamide Hydrochloride |

|---|---|---|

| Core structure | Thiophene ring with acetylamino and dimethylaminoethyl groups | Thiophene ring with nitro and dimethylaminoethyl groups |

| Key synthetic step | Acetylation of amino group | Reduction of nitro to amino before acetylation |

| Salt form | Monohydrochloride | Monohydrochloride |

| Typical yield | 60–75% overall | Similar range, but additional reduction step required |

| Application | Pharmaceutical intermediates, herbicide precursors | Herbicide active ingredients |

Biological Activity

Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride (CAS Number: 122777-82-6) is a synthetic compound characterized by its unique thienyl and dimethylamino functional groups. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H20ClN3O2S

- Molecular Weight : 305.824 g/mol

- IUPAC Name : N-[3-[acetyl(2-dimethylaminoethyl)amino]thiophen-2-yl]acetamide hydrochloride

- SMILES : CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, based on its structural components, it is hypothesized to exhibit various pharmacological effects.

- Antimicrobial Activity : Compounds with thienyl structures often demonstrate antimicrobial properties. The acetylamino group may enhance this activity by improving solubility and bioavailability.

- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms such as inducing apoptosis or inhibiting cell proliferation.

- Neuropharmacological Effects : The dimethylamino group is associated with neurotransmitter modulation, potentially impacting mood and cognitive functions.

Table 1: Comparison of Related Compounds

Pharmacokinetics

The pharmacokinetic profile of Acetamide derivatives typically includes:

- Absorption : Rapid absorption in gastrointestinal tract.

- Distribution : Wide distribution due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion of metabolites.

Safety and Toxicology

Currently, there is no specific toxicological data available for Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-. However, the safety profile can be inferred from related compounds:

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-[3-[acetyl(2-dimethylaminoethyl)amino]thiophen-2-yl]acetamide hydrochloride

- Molecular Formula : C12H20ClN3O2S

- Molecular Weight : 305.824 g/mol

- CAS Number : 122777-82-6

The compound features a thienyl group, which is known for its biological activity, making it a candidate for various pharmaceutical applications.

Pharmaceutical Applications

- Antitumor Activity :

- Antimicrobial Properties :

- Neurological Applications :

- Analgesic Effects :

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the effects of acetamide derivatives on various cancer cell lines. The findings indicated that certain structural modifications led to increased cytotoxicity against breast cancer cells, demonstrating the compound's potential as a lead structure for new anticancer agents.

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of acetamide were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed significant inhibition of growth, suggesting that the thienyl structure enhances antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Physicochemical and Functional Insights

Electronic Effects: The target compound’s acetylamino group on the thienyl ring (electron-donating) contrasts with the nitro group in CID 3078780 (electron-withdrawing), which may alter solubility, reactivity, and binding interactions . Dimethylaminoethyl groups in both the target compound and verosudil enhance solubility and likely participate in hydrogen bonding or ionic interactions with biological targets .

Biological Activity: Verosudil’s success as a kinase inhibitor highlights the pharmacological relevance of the dimethylaminoethyl-thiophene scaffold, suggesting similar pathways for the target compound . U-series compounds demonstrate how aryl halogens and tertiary amines confer opioid activity, whereas the target compound’s thienyl-acetylamino group may steer it toward non-opioid targets .

Applications: Agricultural vs. Pharmaceutical: Chloroacetamides like alachlor () prioritize herbicidal activity via chloroaryl groups, while the target compound’s nitrogen-rich structure aligns with drug development . Industrial Use: Simpler analogues like Meta Amino Acetanilide HCl () lack the complex substituents needed for advanced bioactivity, limiting them to industrial roles .

Q & A

Basic Question: What are the recommended synthetic routes for this acetamide derivative, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential nucleophilic substitutions and amidation steps. Key intermediates include:

- Step 1: Reacting 2-(acetylamino)-3-thienylamine with chloroacetyl chloride to form the acetamide backbone.

- Step 2: Introducing the dimethylaminoethyl group via alkylation, often using a bromide or tosylate derivative under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

Optimization Tips:

- Monitor reaction progress using HPLC (C18 column, UV detection at 254 nm) to track intermediate purity .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve yields of the alkylation step .

- Use TLC (silica gel, ethyl acetate/hexane 1:1) to confirm completion of acetylation.

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy:

- HPLC-MS : Use a C8 column with 0.1% formic acid in water/acetonitrile gradient to detect impurities (<0.5%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 340.1) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., dimethylaminoethyl configuration) .

Advanced Question: How can researchers resolve enantiomeric impurities in this compound, given its potential chiral centers?

Methodological Answer:

Enantiomeric resolution is critical for pharmacological studies:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 85:15, 1 mL/min) to separate enantiomers. Monitor retention times and peak symmetry .

- Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) in organic solvents to selectively hydrolyze one enantiomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards.

Advanced Question: What strategies are recommended for studying its metabolic stability and cytochrome P450 interactions?

Methodological Answer:

- In Vitro Microsomal Assays :

- Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH.

- Quantify metabolites using LC-MS/MS (e.g., hydroxylation at the thienyl group).

- Assess CYP inhibition via fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) .

- Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways.

Advanced Question: How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be addressed?

Methodological Answer:

- Dose-Response Profiling : Perform assays (e.g., MTT) across a 10-fold concentration range (1 nM–100 µM) to identify therapeutic windows.

- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to rule out non-specific interactions .

- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and adjust for batch effects using Z-score analysis.

Advanced Question: What computational methods are suitable for predicting its binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the thienyl group’s partial charges using Gaussian09 .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å).

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for key residue mutations to prioritize synthetic analogs .

Advanced Question: How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation :

- Acidic/Base Conditions : Incubate at 0.1 M HCl/NaOH (40°C, 24 hr) and monitor degradation via HPLC.

- Oxidative Stress : Treat with 3% H₂O₂ and quantify oxidation products (e.g., sulfoxide formation) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life.

Data Contradiction Analysis Example

If conflicting reports arise on metabolic pathways:

Replicate Studies : Compare HLMs from multiple donors (e.g., Corning vs. XenoTech).

Control for Artifacts : Verify if metabolites derive from the compound or impurities (e.g., synthesize a deuterated internal standard).

Cross-Validate : Use alternative detection methods (e.g., HRMS vs. triple quadrupole MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.